

Diphenyliodonium-2-carboxylate CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenyliodonium-2-carboxylate*

Cat. No.: *B187560*

[Get Quote](#)

An In-depth Technical Guide to Diphenyliodonium-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **diphenyliodonium-2-carboxylate**, a versatile hypervalent iodine compound with significant applications in organic synthesis and polymer chemistry. This document outlines its chemical identity, molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and key applications.

Chemical Identity and Molecular Structure

Diphenyliodonium-2-carboxylate is a zwitterionic compound that can exist in both anhydrous and monohydrate forms. The Chemical Abstracts Service (CAS) has assigned distinct numbers to these forms, which can sometimes be a source of confusion.

- Anhydrous Form:
 - CAS Number: 1488-42-2[1]
 - Molecular Formula: $C_{13}H_9IO_2$ [1]
 - Molecular Weight: 324.11 g/mol [1]

- Synonyms: (2-Carboxyphenyl)phenyliodonium hydroxide inner salt, 2-(Phenyliodonio)benzoate[1]
- Monohydrate Form:
 - CAS Number: 96195-89-0[2]
 - Molecular Formula: $C_{13}H_9IO_2 \cdot H_2O$ or $C_{13}H_{11}IO_3$
 - Molecular Weight: 342.13 g/mol
 - Synonyms: (2-Carboxyphenyl)phenyliodonium hydroxide inner salt monohydrate

Molecular Structure:

The molecule consists of an iodonium cation to which a phenyl group and a 2-carboxyphenyl group are attached. The carboxylate group exists as an anion, forming an inner salt or zwitterion.

Anhydrous **Diphenyliodonium-2-carboxylate**:

Diphenyliodonium-2-carboxylate Monohydrate: The monohydrate form incorporates one molecule of water into its crystal structure.

Physicochemical Properties

A summary of the key physicochemical properties of both the anhydrous and monohydrate forms of **diphenyliodonium-2-carboxylate** is presented below.

Property	Anhydrous Form	Monohydrate Form	References
Appearance	White to off-white powder	Colorless prisms or white crystalline solid	[3]
Melting Point	226 °C (decomposes)	220–222 °C (decomposes)	[3]
Solubility	Soluble in polar aprotic solvents (e.g., DMF).	Soluble in methanol.	[4]
Purity (Typical)	≥98%	≥98% (HPLC)	

Experimental Protocols

Synthesis of Diphenyliodonium-2-carboxylate Monohydrate

This protocol is adapted from a procedure published in *Organic Syntheses*.[\[3\]](#)

Materials:

- o-Iodobenzoic acid
- Benzene (thiophene-free)
- Potassium persulfate ($K_2S_2O_8$)
- Concentrated sulfuric acid (H_2SO_4)
- Ammonium hydroxide (29%)
- Methylene chloride (CH_2Cl_2)
- Norit® (activated carbon)
- Ice

Procedure:

- In a 2-L three-necked flask, combine 20 g (0.081 mole) of o-iodobenzoic acid and 26 g (0.096 mole) of potassium persulfate.
- Cool 80 mL of concentrated sulfuric acid in an ice bath.
- Add the cooled sulfuric acid to the flask with stirring, maintaining the temperature between 30-35 °C.
- After the initial exothermic reaction subsides, stir the mixture at room temperature for 3 hours.
- Cool the mixture to 10 °C in an acetone-dry ice bath and add 20 mL of thiophene-free benzene.
- Stir at 10 °C for 1 hour.
- Lower the temperature to -15 °C and add 190 mL of chilled distilled water to precipitate the potassium bisulfate salt.
- Add 400 mL of chilled methylene chloride.
- With efficient cooling (bath at -15 °C), add 230 mL of chilled 29% ammonium hydroxide at a rate that keeps the reaction temperature between 15-25 °C.
- Separate the methylene chloride layer, wash it with water, and extract the aqueous layer with fresh methylene chloride.
- Combine the methylene chloride extracts and dry over anhydrous magnesium sulfate.
- Filter and evaporate the solvent under reduced pressure to obtain the crude product.
- To purify, dissolve the crude product in 275 mL of boiling water, add 0.4 g of Norit®, heat to boiling again, filter while hot, and allow to crystallize overnight, finally cooling to 0 °C.
- Collect the colorless prisms of **diphenyliodonium-2-carboxylate** monohydrate by filtration and air-dry to a constant weight. The expected yield is 20-22 g (72-79%).

Generation of Benzyne for Diels-Alder Reaction

Diphenyliodonium-2-carboxylate is a convenient precursor for the generation of benzyne, a highly reactive intermediate, which can be trapped in a [4+2] cycloaddition reaction. This protocol is for the synthesis of 1,2,3,4-tetraphenylnaphthalene by trapping benzyne with tetraphenylcyclopentadienone.^{[3][5]}

Materials:

- **Diphenyliodonium-2-carboxylate** monohydrate
- Tetraphenylcyclopentadienone
- Diethylbenzene (meta and para mixture)
- Dioxane
- 95% Ethanol

Procedure:

- In a 100-mL round-bottomed flask equipped with a reflux condenser, add 60 mL of diethylbenzene and heat to reflux.
- Remove the heat source and add 10 g (0.026 mole) of tetraphenylcyclopentadienone and 11.8 g (0.035 mole) of **diphenyliodonium-2-carboxylate** monohydrate.
- Heat the mixture to maintain vigorous gas evolution (CO₂ and H₂O) and gentle reflux. The water of hydration will be eliminated in the first 8-10 minutes.
- Continue refluxing until all the solid **diphenyliodonium-2-carboxylate** has dissolved and the solution color changes from red to pale amber (approximately 10-15 minutes).
- Fit the flask for distillation and remove 55 mL of the solvent (diethylbenzene and iodobenzene).
- Cool the residue and dissolve it in 25 mL of dioxane.

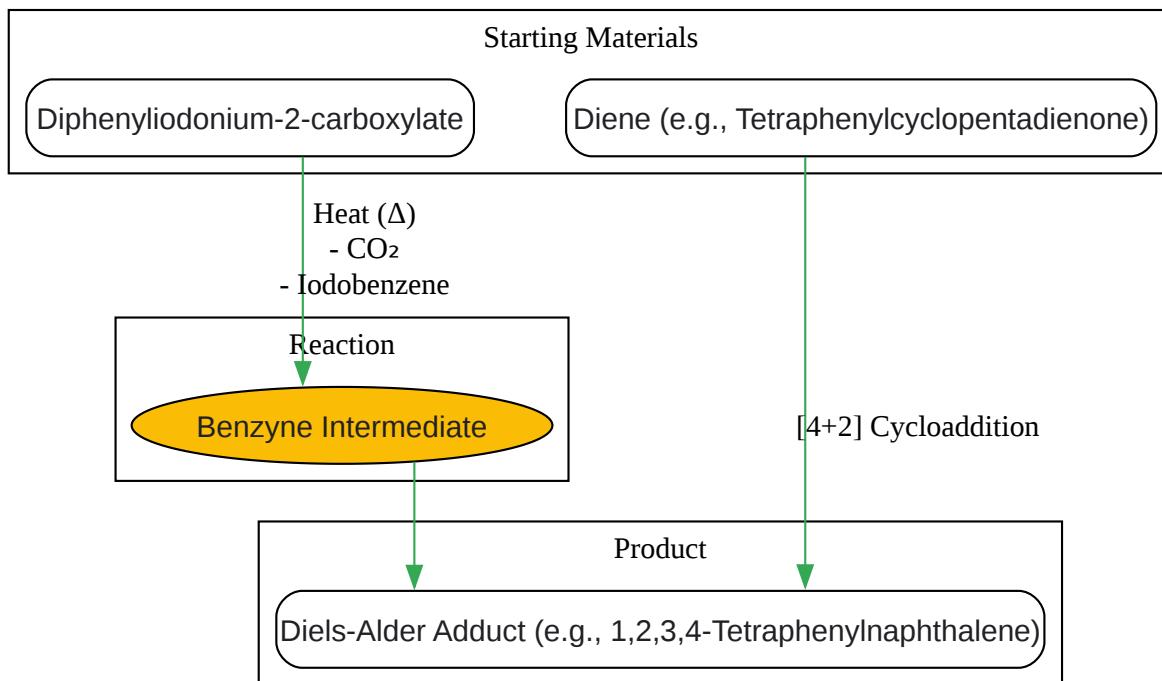
- Transfer the solution to an Erlenmeyer flask and dilute with 25 mL of 95% ethanol.
- Allow the solution to cool and crystallize to yield 1,2,3,4-tetraphenylnaphthalene.

Applications and Mechanisms

Photoinitiator in Polymer Chemistry

Diphenyliodonium-2-carboxylate serves as an efficient photoinitiator for both free-radical and cationic polymerization upon UV irradiation.^[2] The mechanism involves the photolytic cleavage of the carbon-iodine bond to generate a phenyl radical and an iodobenzene radical cation, which can initiate polymerization.

The general mechanism for photoinitiation is as follows:


[Click to download full resolution via product page](#)

Photopolymerization initiation by **Diphenyliodonium-2-carboxylate**.

Benzyne Precursor in Organic Synthesis

As detailed in the experimental protocol, the thermal decomposition of **diphenyliodonium-2-carboxylate** provides a clean and efficient method for generating benzyne. This highly electrophilic intermediate readily undergoes cycloaddition reactions with dienes to form substituted aromatic compounds.^{[3][6]}

The workflow for benzyne generation and trapping is illustrated below:

[Click to download full resolution via product page](#)

Benzyne generation and Diels-Alder trapping workflow.

Safety and Handling

Diphenyliodonium-2-carboxylate should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for researchers and professionals working with **diphenyliodonium-2-carboxylate**. For more specific applications and advanced experimental details, consulting the primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iodonium, (2-carboxyphenyl)phenyl-, inner salt | C13H9IO2 | CID 73883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Diphenyliodonium-2-carboxylate | Photocatalyst Reagent [benchchem.com]
- 5. docsity.com [docsity.com]
- 6. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diphenyliodonium-2-carboxylate CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b187560#diphenyliodonium-2-carboxylate-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com